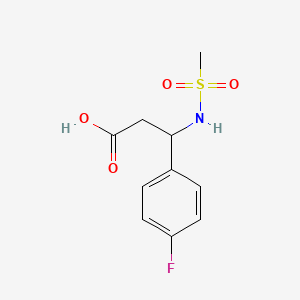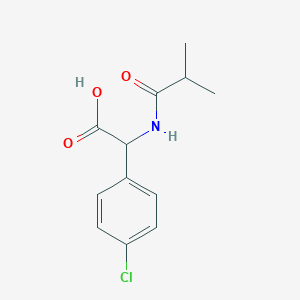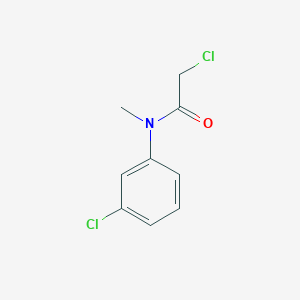
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid, also known as FMSP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid is not fully understood, but it is believed to act as a competitive antagonist of the glutamate receptor. Glutamate is a neurotransmitter that plays a key role in neuronal communication, and its overactivity has been implicated in a variety of neurological disorders. By inhibiting glutamate release and reducing neuronal excitability, 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid may help to alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid has been shown to have a variety of biochemical and physiological effects, including reducing glutamate release, inhibiting voltage-gated calcium channels, and reducing the firing rate of neurons. These effects make it a promising candidate for further investigation in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
実験室実験の利点と制限
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying neuronal communication and function. However, there are also some limitations to its use. For example, it may have off-target effects that could interfere with the interpretation of experimental results, and its effects may vary depending on the specific experimental conditions.
将来の方向性
There are several potential future directions for research on 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid. One area of interest is the development of more selective glutamate receptor antagonists that could be used to treat neurological disorders with fewer side effects. Another area of interest is the investigation of 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid's effects on other neurotransmitter systems, such as GABA and dopamine. Finally, the development of new techniques for studying the effects of 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid on neuronal function, such as optogenetics and calcium imaging, could help to further elucidate its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid is a promising candidate for further investigation in the treatment of neurological disorders. Its biochemical and physiological effects make it a versatile tool for studying neuronal communication and function, and its mechanism of action as a competitive antagonist of the glutamate receptor makes it a potential therapeutic agent for a variety of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a catalyst to produce 4-fluoro-3-(carboxymethyl)benzoic acid. This compound is then reacted with thionyl chloride to produce 4-fluoro-3-(chloromethyl)benzoic acid, which is further reacted with methylamine to produce 3-(4-fluorophenyl)-3-(methylamino)propanoic acid. Finally, this compound is reacted with methanesulfonic acid to produce 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid.
科学的研究の応用
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have a variety of biochemical and physiological effects, such as inhibiting glutamate release and reducing neuronal excitability. These effects make it a promising candidate for further investigation in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
3-(4-fluorophenyl)-3-(methanesulfonamido)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-17(15,16)12-9(6-10(13)14)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUUJMRPRIMTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CC(=O)O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)


![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)

![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)

